molecular formula C30H28N6O18S5 B12680803 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate CAS No. 82199-09-5

4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate

Cat. No.: B12680803
CAS No.: 82199-09-5
M. Wt: 920.9 g/mol
InChI Key: FUHLOCKYVJFPIB-UHFFFAOYSA-N
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Description

4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is a complex organic compound with the molecular formula C30H28N6O18S5 and a molecular weight of 920.898 g/mol This compound is notable for its unique structure, which includes a benzenediazonium group and multiple sulfonyl and carbamoyl functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate typically involves multiple steps, starting with the preparation of the sulfooxyethylsulfonyl phenyl carbamoyl intermediate. This intermediate is then reacted with benzenediazonium sulfate under controlled conditions to form the final compound. The reaction conditions often include maintaining a specific temperature range and pH to ensure the stability of the diazonium group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps to achieve high purity levels, which are crucial for its applications in sensitive fields such as medicine and biology .

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. The sulfonyl groups enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium chloride
  • 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium nitrate
  • 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium phosphate

Uniqueness

Compared to similar compounds, 4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate is unique due to its sulfate counterion, which can influence its solubility and reactivity. This makes it particularly suitable for applications requiring high solubility and specific reactivity profiles .

Properties

CAS No.

82199-09-5

Molecular Formula

C30H28N6O18S5

Molecular Weight

920.9 g/mol

IUPAC Name

4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate

InChI

InChI=1S/2C15H13N3O7S2.H2O4S/c2*16-18-12-6-4-11(5-7-12)15(19)17-13-2-1-3-14(10-13)26(20,21)9-8-25-27(22,23)24;1-5(2,3)4/h2*1-7,10H,8-9H2,(H-,17,19,22,23,24);(H2,1,2,3,4)

InChI Key

FUHLOCKYVJFPIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.C1=CC(=CC(=C1)S(=O)(=O)CCOS(=O)(=O)O)NC(=O)C2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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